4-butyl-7-methoxy-8-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-butyl-7-methoxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-11-9-14(16)18-15-10(2)13(17-3)8-7-12(11)15/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVIBTYUKXUQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method is widely used for the preparation of substituted chromenones. The reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated chromenones.
Scientific Research Applications
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and inhibit essential enzymes. The compound’s lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2H-chromen-2-one: A simpler chromenone derivative with similar structural features.
4-methyl-2H-chromen-2-one: Another chromenone derivative with a methyl group at the 4-position.
6-methyl-2H-chromen-2-one: A chromenone derivative with a methyl group at the 6-position
Uniqueness
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is unique due to the presence of both butyl and methoxy groups, which enhance its lipophilicity and biological activity. This makes it more effective in penetrating cell membranes and interacting with molecular targets compared to its simpler counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
